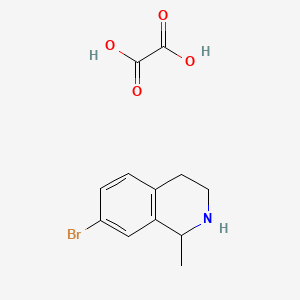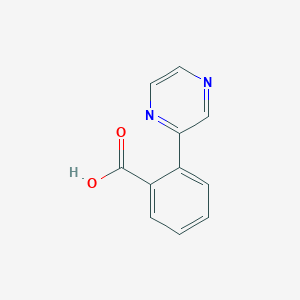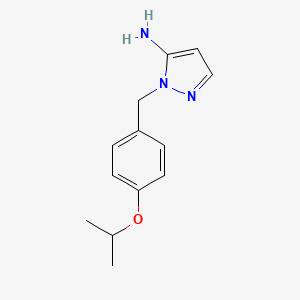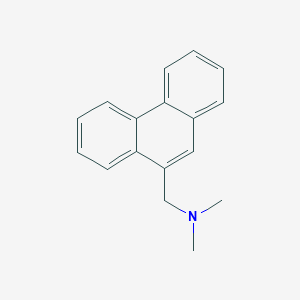![molecular formula C17H16N2O2 B13940214 1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one](/img/structure/B13940214.png)
1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxazole ring fused to a pyridine ring, which is further connected to a phenylpentanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one typically involves the formation of the oxazole ring followed by its fusion with the pyridine ring. One common method involves the use of a palladium-catalyzed direct C–H bond functionalization to build the tricyclic scaffold . This method allows for subsequent C–H bond functionalization at the C-2 position of the oxazole unit with various (hetero)aryl iodides.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It has potential therapeutic applications due to its ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous oleamide and anandamide
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of 1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one involves the inhibition of FAAH . FAAH is a serine hydrolase responsible for the transformation of anandamide to arachidonic acid. By inhibiting FAAH, the compound prevents the degradation of anandamide and oleamide, leading to increased levels of these bioactive lipids. This inhibition occurs through the binding of the compound to the active site of FAAH, blocking its enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
1-(Oxazolo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-one: This compound is structurally similar but has a hexane chain instead of a pentane chain.
1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine hydrochloride: This compound features a pyrrolidine ring instead of a phenylpentanone moiety.
Uniqueness
1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one is unique due to its specific combination of an oxazole ring fused to a pyridine ring and connected to a phenylpentanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one |
InChI |
InChI=1S/C17H16N2O2/c20-14(10-5-4-9-13-7-2-1-3-8-13)17-19-16-15(21-17)11-6-12-18-16/h1-3,6-8,11-12H,4-5,9-10H2 |
InChI Key |
JUEXPZSBWJEDSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(=O)C2=NC3=C(O2)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


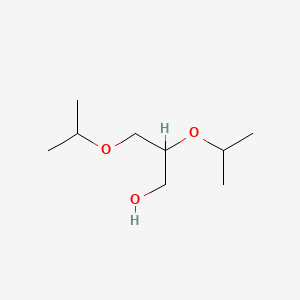
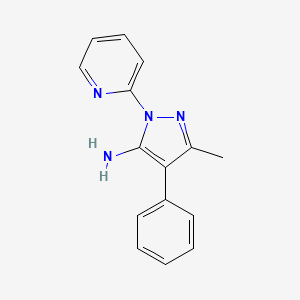
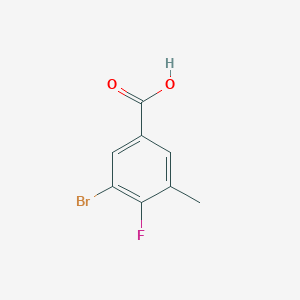
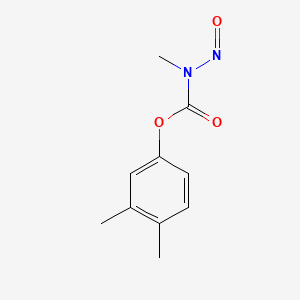
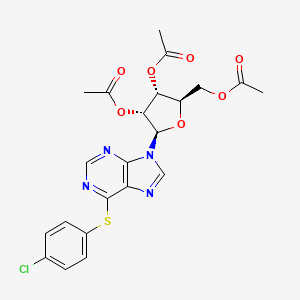

![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl-](/img/structure/B13940167.png)
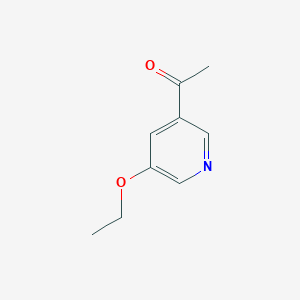
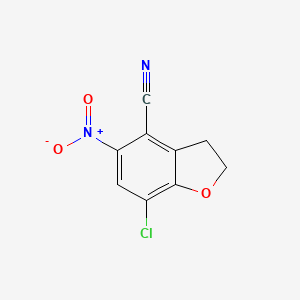
![1H-Benzofuro[2,3-f]indole-2,3-dione](/img/structure/B13940188.png)
